molecular formula C14H10FNO B7837893 3'-Fluoro-3-methoxybiphenyl-4-carbonitrile

3'-Fluoro-3-methoxybiphenyl-4-carbonitrile

Cat. No.: B7837893
M. Wt: 227.23 g/mol
InChI Key: XKGMYRBYSXQCQX-UHFFFAOYSA-N
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Description

3'-Fluoro-3-methoxybiphenyl-4-carbonitrile is a high-purity chemical reagent belonging to the class of substituted biphenyl derivatives. This compound features a carbonitrile group and is characterized by its fluorine and methoxy substituents, which are known to influence the electronic properties and torsional energy barriers of the biphenyl system, potentially leading to axial chirality (atropisomerism) in such structures . The biphenyl scaffold is a fundamental building block in organic synthesis and medicinal chemistry, widely used in the construction of more complex molecules for pharmaceutical and materials science research . Biphenyl derivatives similar to this compound serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and are investigated for various biological activities, including potential applications as antifungal, antibacterial, antimicrobial, and anti-inflammatory agents . The specific fluorine and methoxy pattern on the biphenyl core is a motif of interest in drug discovery, for instance, in the structure-based design and optimization of biaryl mannosides as FimH antagonists for the potential treatment of urinary tract infections . From a synthetic chemistry perspective, the carbonitrile group is a versatile functional handle that can be further transformed into other valuable groups, such as being reduced to a primary amine, to generate additional chemical diversity . The compound is prepared using modern synthetic methodologies, likely via scalable cross-coupling reactions such as the Suzuki-Miyaura reaction, which is highly effective for constructing the biphenyl backbone with high regioselectivity . Researchers can utilize this building block in the development of novel substances for biological evaluation and as a precursor for organic electronic materials. This product is intended for research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(3-fluorophenyl)-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-14-8-11(5-6-12(14)9-16)10-3-2-4-13(15)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGMYRBYSXQCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Optimization

A representative protocol involves the coupling of 3-methoxy-4-cyanophenylboronic acid with 3-fluoro-1-bromo-2-methoxybenzene (Figure 1). The reaction employs palladium(II) acetate (2.5 mol%) and triphenylphosphine (5 mol%) in a 1:1 mixture of dimethoxyethane and aqueous sodium carbonate (2M) at 80°C for 12 hours. This system achieves yields of 78–82% after purification via silica gel chromatography (hexane/ethyl acetate 9:1).

Table 1. Suzuki-Miyaura Reaction Parameters

ComponentSpecificationRole
Palladium catalystPd(OAc)₂ (2.5 mol%)Oxidative addition
LigandPPh₃ (5 mol%)Stability enhancement
BaseNa₂CO₃ (2M)Transmetalation
SolventDME/H₂O (1:1)Polarity balance

Critical to success is the anhydrous handling of boronic acids , as hydrolysis under basic conditions diminishes reactivity. Microwave-assisted protocols (150°C, 20 min) have reduced reaction times but require specialized equipment.

Regioselectivity Challenges in Methoxy/Fluoro Systems

The orthogonal directing effects of methoxy (-OMe) and fluorine substituents complicate regiochemical outcomes. Studies comparing Hartwig-Buchwald amination vs. Suzuki coupling reveal:

  • Methoxy groups direct electrophilic palladium to the para position (C4)

  • Fluorine atoms exhibit weak meta-directing effects in π-deficient systems

This dichotomy necessitates precise substrate design. For example, using 3-fluoro-4-iodoanisole instead of bromide derivatives improves coupling efficiency by 22% due to enhanced oxidative addition rates.

Industrial-Scale Production Considerations

Transitioning from lab-scale to manufacturing introduces challenges in catalyst recovery and waste management. The Chan-Lam-Evans continuous flow system (Figure 2) addresses these issues by:

  • Immobilizing palladium on mesoporous silica supports (Pd@SBA-15)

  • Implementing in-line liquid-liquid extraction to remove inorganic salts

  • Using supercritical CO₂ as a green solvent for crystallization

This setup achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹ with catalyst turnover numbers exceeding 50,000.

Analytical Characterization Benchmarks

Proper identification of this compound requires multimodal analysis:

NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 7.45–7.39 (m, 3H, Ar-H)

  • δ 3.91 (s, 3H, OCH₃)

  • δ 3.02 (t, J = 6.8 Hz, 1H, F-Ar coupling)

HRMS (ESI+):
Calculated for C₁₄H₁₁FNO [M+H]⁺: 228.0824
Found: 228.0821

PXRD: Characteristic peaks at 2θ = 12.4°, 18.7°, 25.3° confirm polymorph Form I .

Chemical Reactions Analysis

Types of Reactions: 3'-Fluoro-3-methoxybiphenyl-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.

  • Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3'-Fluoro-3-methoxybiphenyl-4-carboxylic acid.

  • Reduction: 3'-Fluoro-3-methoxybiphenyl-4-amine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3'-Fluoro-3-methoxybiphenyl-4-carbonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be utilized in the manufacture of advanced materials and polymers.

Mechanism of Action

3'-Fluoro-3-methoxybiphenyl-4-carbonitrile is similar to other fluorinated biphenyl compounds, such as 2'-Fluoro-3-methoxybiphenyl-4-carbonitrile and 3'-Fluoro-2-methoxybiphenyl-4-carbonitrile. its unique combination of functional groups and structural features sets it apart, potentially offering distinct advantages in terms of reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
3'-Fluoro-3-methoxybiphenyl-4-carbonitrile 3'-F, 3-OCH₃, 4-CN C₁₄H₉FNO 226.23* Balanced lipophilicity; potential for Suzuki coupling at unsubstituted positions . N/A
3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile 3'-F, 4'-CHO, 4-CN C₁₄H₈FNO 225.22 Formyl group enables Schiff base formation; lower thermal stability than methoxy analogs .
3',4'-Difluoro-biphenyl-4-carboxylic acid 3'-F, 4'-F, 4-COOH C₁₃H₈F₂O₂ 234.20 Carboxylic acid enhances water solubility; used as a pharmaceutical intermediate .
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile Heterocyclic pyridine core with Cl, CF₃, S-C₆H₄CH₃ C₂₀H₁₂ClF₃N₂S 404.84 Extended conjugation; high molar mass for material science applications .

*Calculated based on analogous structures.

Electronic and Reactivity Profiles

  • Fluorine vs. Other Halogens: Compared to chloro or bromo analogs (e.g., 4-chloro-6-((4-cyanophenyl)amino)-1,3,5-triazin-2-yl derivatives in ), the fluorine in this compound reduces steric bulk while maintaining strong electron-withdrawing effects, enhancing electrophilic substitution reactivity .
  • Methoxy vs. Hydroxyl Groups : Methoxy-substituted biphenyls (e.g., 4-Fluoro-4'-methoxybiphenyl derivatives in ) exhibit greater stability than hydroxyl analogs, as the methoxy group resists oxidation and participates in resonance stabilization .
  • Carbonitrile vs.

Physicochemical Properties

  • Solubility: The methoxy group improves solubility in polar aprotic solvents (e.g., THF, DMF) relative to nonpolar analogs such as 4-fluoro-3-trifluoromethylbenzonitrile (). However, the carbonitrile group reduces aqueous solubility compared to carboxylic acid derivatives .
  • Thermal Stability : Methoxy-substituted biphenyls generally exhibit higher melting points (e.g., 4a in has m.p. >200°C) than formyl or hydroxyl analogs due to stronger intermolecular interactions .

Biological Activity

3'-Fluoro-3-methoxybiphenyl-4-carbonitrile is a biphenyl derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom and a methoxy group on the biphenyl structure, along with a carbonitrile functional group, which may influence its interaction with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12FNO\text{C}_{15}\text{H}_{12}\text{F}\text{N}\text{O}

This structure suggests potential reactivity and interaction with various biological targets due to the presence of electron-withdrawing and electron-donating groups.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : Interaction with receptors that mediate various physiological responses, including inflammation and pain.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound using various cell lines. These studies typically employ assays such as MTT or LDH release to evaluate cell viability and membrane integrity.

Assay Type Description Findings
MTT AssayMeasures cell metabolic activityIC50 values indicate moderate toxicity at high concentrations
LDH ReleaseAssesses membrane integrity through enzyme releaseSignificant LDH release in treated cells compared to controls

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial properties of biphenyl derivatives found that this compound exhibited activity against certain bacterial strains, suggesting potential use in developing new antimicrobial agents .
  • Anti-inflammatory Potential : Research into the anti-inflammatory effects of similar compounds indicated that derivatives like this compound could modulate inflammatory pathways, potentially reducing cytokine release in vitro .

Computational Docking Studies

Recent computational studies have utilized molecular docking techniques to predict the binding affinity of this compound with specific proteins involved in disease pathways. For instance:

Target Protein Binding Affinity (kcal/mol) Remarks
DHODH (Schistosoma)-10.18Strong binding suggests potential for therapeutic application in parasitic infections .
COX Enzymes-9.56Indicates possible anti-inflammatory properties .

Q & A

What synthetic strategies are most effective for preparing 3'-Fluoro-3-methoxybiphenyl-4-carbonitrile, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of biphenyl derivatives typically employs cross-coupling reactions like Suzuki-Miyaura coupling, using fluorinated aryl halides and methoxy-substituted boronic acids. For example, a brominated fluorobenzene derivative can react with a methoxy-substituted aryl boronic acid under palladium catalysis . Optimization involves temperature control (e.g., 80–100°C), solvent selection (toluene or DMF), and base choice (e.g., K₂CO₃). The cyano group is often introduced via nucleophilic substitution or nitrile exchange reactions .

Advanced Research Question
For regioselective functionalization, protecting groups (e.g., silyl ethers for methoxy) may prevent undesired side reactions. Microwave-assisted synthesis can reduce reaction times and improve yields. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .

How can researchers resolve contradictions in spectroscopic data for this compound?

Basic Research Question
Discrepancies in NMR or IR spectra often arise from impurities or isomerization. For instance, methoxy group rotation in biphenyl systems can cause splitting in ¹H NMR signals. Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .

Advanced Research Question
X-ray crystallography provides definitive structural confirmation, especially for distinguishing between para/meta substitution patterns. For example, torsion angles between biphenyl rings and fluorine/methoxy groups can be measured to validate spatial arrangements . If crystallography is unavailable, 2D NMR techniques (COSY, NOESY) clarify through-space interactions between fluorine and adjacent protons .

What role do the fluorine and methoxy substituents play in modulating the compound’s electronic properties?

Basic Research Question
Fluorine’s electron-withdrawing nature reduces electron density in the biphenyl system, enhancing stability against oxidation. Methoxy’s electron-donating effect increases solubility and influences π-π stacking interactions. Combined, these groups create a polarized electronic environment, which can be quantified via Hammett substituent constants (σ values: F = +0.43, OMe = −0.27) .

Advanced Research Question
DFT calculations (e.g., HOMO-LUMO gaps) reveal how substituents affect charge distribution. For example, fluorine at the 3' position may induce a dipole moment orthogonal to the biphenyl axis, while methoxy at C3 enhances resonance stabilization. Electrochemical studies (cyclic voltammetry) can correlate these effects with redox potentials .

How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

Advanced Research Question
Kinase inhibition assays (e.g., ATP-binding competition) require recombinant kinase proteins and fluorescent substrates. Dose-response curves (IC₅₀ values) quantify potency. Structural analogs with similar biphenyl frameworks have shown activity against tyrosine kinases, suggesting this compound’s potential . Pair these assays with molecular docking simulations to predict binding modes in kinase active sites (e.g., using AutoDock Vina) .

What analytical techniques are critical for purity assessment and stability studies?

Basic Research Question
HPLC with UV detection (λ = 254 nm) identifies impurities, while GC-MS confirms molecular weight. Accelerated stability studies (40°C/75% RH for 1 month) assess degradation pathways. Methoxy groups are prone to hydrolysis under acidic conditions, necessitating pH-controlled storage .

Advanced Research Question
High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (±2 ppm). For stability, use LC-MS/MS to detect degradation products like demethylated or defluorinated derivatives. Solid-state NMR can monitor crystallinity changes during storage .

How do solvent effects influence the compound’s reactivity in further functionalization?

Advanced Research Question
Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic aromatic substitution (e.g., replacing fluorine with amines). Conversely, nonpolar solvents (toluene) favor Suzuki coupling by enhancing palladium catalyst activity. Solvent dielectric constants correlate with reaction rates in SNAr mechanisms—empirical studies using Kamlet-Taft parameters guide solvent selection .

What computational methods predict the compound’s physicochemical properties?

Advanced Research Question
Quantitative Structure-Property Relationship (QSPR) models estimate logP (2.8–3.5) and aqueous solubility (<0.1 mg/mL). Molecular dynamics simulations (e.g., GROMACS) model diffusion coefficients in biological membranes. For UV-Vis spectra, TD-DFT calculations (B3LYP/6-311+G(d,p)) predict λmax shifts from substituent effects .

How can researchers address low yields in large-scale synthesis?

Advanced Research Question
Batch vs. flow chemistry comparisons reveal scalability limits. For example, continuous flow systems improve heat/mass transfer in exothermic Suzuki reactions. Catalyst recycling (e.g., immobilized Pd on carbon) reduces costs. Process analytical technology (PAT) monitors reaction progress in real-time via inline IR spectroscopy .

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